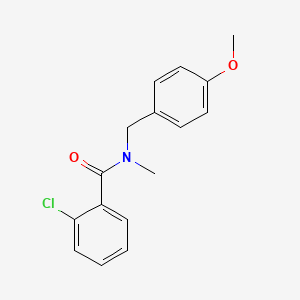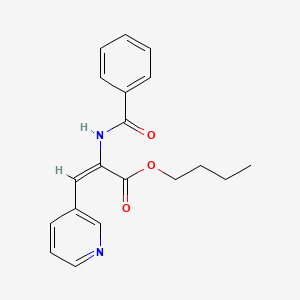
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to possess anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide involves the inhibition of the transcription factor NF-κB, which is a key regulator of the inflammatory response. 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide blocks the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as the activity of enzymes involved in the inflammatory process. 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has also been found to reduce the levels of oxidative stress markers, which are associated with a number of chronic diseases.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide in lab experiments is its specificity for the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on the inflammatory response without affecting other signaling pathways. However, one limitation of using 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide. One area of interest is the potential use of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more potent and selective inhibitors of NF-κB, which could have even greater therapeutic potential. Additionally, further studies are needed to elucidate the long-term effects of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide on the immune system and other physiological processes.
In conclusion, 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide is a promising compound with anti-inflammatory and analgesic properties that has been extensively studied in the scientific community. Its specificity for the NF-κB pathway makes it a valuable tool for studying the inflammatory response, and its potential therapeutic applications make it an exciting area of research for the future.
合成法
The synthesis of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
科学的研究の応用
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has also been shown to reduce pain in animal models of inflammatory pain.
特性
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-18(11-12-7-9-13(20-2)10-8-12)16(19)14-5-3-4-6-15(14)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPZGRKTWSIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)
![7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310923.png)
![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![3-(butylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5310937.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5310945.png)
![2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5310954.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)
![N-cyclopentyl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310967.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5310981.png)
![benzyl N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alaninate](/img/structure/B5310988.png)
